molecular formula C22H31ClN2O B2996725 1-Methyl-4-[(3-phenyl-1-adamantyl)carbonyl]piperazine hydrochloride CAS No. 1049790-51-3

1-Methyl-4-[(3-phenyl-1-adamantyl)carbonyl]piperazine hydrochloride

Cat. No.: B2996725
CAS No.: 1049790-51-3
M. Wt: 374.95
InChI Key: SNRUXVYZYQPXTQ-UHFFFAOYSA-N
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Description

1-Methyl-4-[(3-phenyl-1-adamantyl)carbonyl]piperazine hydrochloride is a piperazine derivative characterized by a methyl group at the 1-position and a 3-phenyladamantane carbonyl moiety at the 4-position. Piperazine derivatives are widely explored for their pharmacological properties, including interactions with serotonin (5-HT), dopamine, and adrenergic receptors .

Properties

IUPAC Name

(4-methylpiperazin-1-yl)-(3-phenyl-1-adamantyl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O.ClH/c1-23-7-9-24(10-8-23)20(25)22-14-17-11-18(15-22)13-21(12-17,16-22)19-5-3-2-4-6-19;/h2-6,17-18H,7-16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRUXVYZYQPXTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C23CC4CC(C2)CC(C4)(C3)C5=CC=CC=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-[(3-phenyl-1-adamantyl)carbonyl]piperazine hydrochloride typically involves multiple steps, starting with the preparation of the adamantane derivative. One common approach is the Friedel-Crafts acylation reaction, where 1-adamantylamine is reacted with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting intermediate is then further reacted with methyl piperazine to introduce the piperazine ring.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process. Purification steps, such as recrystallization or chromatography, are crucial to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-[(3-phenyl-1-adamantyl)carbonyl]piperazine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can be performed to reduce the carbonyl group to a hydroxyl group.

  • Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, typically under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Adamantane derivatives with ketone or carboxylic acid functionalities.

  • Reduction: Hydroxylated adamantane derivatives.

  • Substitution: Piperazine derivatives with various substituents.

Scientific Research Applications

1-Methyl-4-[(3-phenyl-1-adamantyl)carbonyl]piperazine hydrochloride has several scientific research applications, including:

  • Medicinal Chemistry: The compound has been studied for its potential use as a pharmaceutical agent, particularly in the treatment of neurological disorders and as an antiviral agent.

  • Biology: It can be used as a tool in biological research to study protein interactions and enzyme inhibition.

  • Industry: The compound's unique structure makes it useful in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism by which 1-Methyl-4-[(3-phenyl-1-adamantyl)carbonyl]piperazine hydrochloride exerts its effects involves its interaction with specific molecular targets. The adamantane core can bind to certain enzymes or receptors, modulating their activity. The phenyl group and piperazine ring contribute to the compound's binding affinity and specificity, leading to its biological effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below compares key structural features and substituents of 1-methyl-4-[(3-phenyl-1-adamantyl)carbonyl]piperazine hydrochloride with analogous piperazine derivatives:

Compound Name 1-Position Substituent 4-Position Substituent Key Structural Feature Reference
1-Methyl-4-[(3-phenyl-1-adamantyl)carbonyl]piperazine HCl Methyl 3-Phenyladamantane carbonyl Bulky adamantane core, aromatic phenyl Target
N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1³,⁷]decan-1-amine (7) - Tricyclodecane (adamantane analog) Adamantane-like scaffold, methoxyphenyl
1-Methyl-4-(4-(trifluoromethyl)phenyl)piperazine (31) Methyl 4-Trifluoromethylphenyl Electron-withdrawing CF₃ group
1-(4-Fluorophenyl)piperazine (4-FPP) - 4-Fluorophenyl Halogenated aromatic ring
N-(2,3-dihydro-1,4-benzodioxin-2-yl carbonyl)piperazine (2) - Benzodioxin carbonyl Oxygenated heterocyclic substituent
1-Methyl-4-(piperidin-4-yl)piperazine Methyl Piperidin-4-yl Secondary amine, sp³ hybridized nitrogen

Key Observations :

  • Adamantane vs. Tricyclodecane : Compound 7 () shares a tricyclic structure resembling adamantane, but lacks the phenyl group, reducing aromatic interactions. The adamantyl group in the target compound may enhance steric effects and receptor selectivity .
  • Electron-Withdrawing Groups : Compound 31 () features a trifluoromethyl group, which increases electronegativity and may alter binding kinetics compared to the target’s phenyladamantyl moiety .
  • Halogenated vs. Oxygenated Substituents : 4-FPP () and benzodioxin derivatives () demonstrate how halogen atoms or oxygen-rich groups influence solubility and metabolic stability .

Physicochemical Properties

  • Lipophilicity : The adamantyl group significantly increases logP compared to simpler arylpiperazines (e.g., 4-FPP or 4-MePP). This enhances membrane permeability but may reduce aqueous solubility .
  • Stability : Adamantane’s rigid structure resists metabolic degradation, contrasting with ester-linked benzodioxin derivatives (), which may undergo hydrolysis .

Biological Activity

1-Methyl-4-[(3-phenyl-1-adamantyl)carbonyl]piperazine hydrochloride is a compound of interest in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features a piperazine ring substituted with an adamantyl moiety and a phenyl group, which contributes to its unique biological properties. The general structure can be represented as follows:

C17H24ClN2O\text{C}_{17}\text{H}_{24}\text{ClN}_2\text{O}

Research indicates that compounds with similar structures often interact with various biological targets, including neurotransmitter receptors and enzymes. The specific mechanisms for this compound are still under investigation, but potential activities include:

  • Antidepressant Effects : Similar compounds have shown affinity for sigma receptors, which are implicated in mood regulation.
  • Anticancer Activity : Some derivatives exhibit significant antiproliferative effects against various cancer cell lines, possibly through apoptosis induction.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related adamantane derivatives. For instance, compounds with similar structures demonstrated activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) for these compounds ranged from 25 to 100 μg/mL against various pathogens.

Pathogen MIC (μg/mL) Reference Compound
Staphylococcus aureus50Streptomycin
Escherichia coli100Ampicillin
Candida albicans25Ketoconazole

Antiviral Activity

The compound's structural features may also confer antiviral properties. Heterocyclic compounds similar to the subject compound have shown efficacy against viruses such as HSV-1 and RSV, with EC50 values indicating effective inhibition at micromolar concentrations.

Case Studies

  • Antidepressant Activity : A study explored the effects of adamantane derivatives on depression-like behavior in animal models. The results indicated that these compounds could reduce symptoms significantly compared to control groups, suggesting potential use in treating mood disorders.
  • Anticancer Studies : In vitro studies have demonstrated that derivatives of the compound exhibit significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Q & A

Q. What are the common synthetic routes for preparing 1-methyl-4-[(3-phenyl-1-adamantyl)carbonyl]piperazine hydrochloride?

The compound is typically synthesized via a multi-step process involving:

  • Condensation reactions : Piperazine derivatives are often prepared by coupling adamantane-containing carboxylic acids to the piperazine core using carbodiimide-based reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and activators such as HOAt (1-hydroxy-7-azabenzotriazole) .
  • Hydrochloride salt formation : The free base is treated with hydrochloric acid gas or aqueous HCl to precipitate the hydrochloride salt, as demonstrated in analogous piperazine derivatives .
  • Purification : Recrystallization from solvents like ethanol or chloroform is commonly employed to achieve high purity (>95%) .

Q. How is the structural identity of this compound validated in academic research?

Key methods include:

  • Spectroscopic techniques : NMR (¹H, ¹³C) and mass spectrometry (HRMS) confirm the adamantyl and piperazine moieties. For example, adamantyl protons show distinct upfield shifts in ¹H NMR .
  • X-ray crystallography : Single-crystal diffraction provides unambiguous confirmation of molecular geometry, particularly for adamantane-containing derivatives .
  • Elemental analysis : Matches calculated and observed C, H, N, and Cl content to verify stoichiometry .

Q. What are the recommended storage conditions to maintain stability?

  • Temperature : Store at 2–8°C in a desiccator to prevent hydrolysis .
  • Moisture control : Use airtight containers with desiccants, as hydrochloride salts are hygroscopic .
  • Light sensitivity : Protect from prolonged exposure to UV/visible light to avoid photodegradation .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of this compound?

  • Reaction path modeling : Tools like quantum chemical calculations (e.g., DFT) predict energetically favorable pathways for adamantane-piperazine coupling, reducing trial-and-error experimentation .
  • Solvent selection : COSMO-RS simulations identify solvents (e.g., ethanol, chloroform) that maximize yield by stabilizing intermediates .
  • Transition state analysis : Identifies rate-limiting steps (e.g., carbodiimide activation) for targeted optimization .

Q. How do researchers resolve contradictions in biological activity data for structurally similar analogs?

  • Orthogonal assays : Combine enzymatic inhibition studies (e.g., receptor binding) with cell-based assays to distinguish target-specific effects from off-target interactions .
  • SAR studies : Systematically modify substituents (e.g., replacing phenyl with pyridyl groups) to isolate contributions of the adamantyl or piperazine moieties to activity .
  • Meta-analysis : Compare datasets across publications to identify consensus mechanisms, accounting for variables like assay pH or cell line differences .

Q. What strategies are used to improve the compound’s bioavailability in preclinical studies?

  • Lipophilicity adjustment : Introducing polar groups (e.g., hydroxyl) to the adamantane ring reduces logP, enhancing aqueous solubility while retaining target affinity .
  • Prodrug design : Convert the hydrochloride salt to esters or amides for improved membrane permeability, followed by enzymatic cleavage in vivo .
  • Nanocarrier systems : Encapsulation in liposomes or polymeric nanoparticles mitigates rapid clearance, as demonstrated for related adamantane derivatives .

Q. How is the compound’s stability under physiological conditions evaluated?

  • Forced degradation studies : Expose the compound to acidic (pH 1.2), neutral (pH 6.8), and alkaline (pH 8.0) buffers at 37°C, followed by HPLC analysis to quantify degradation products (e.g., hydrolyzed adamantane derivatives) .
  • Thermal gravimetric analysis (TGA) : Determines decomposition temperatures and identifies stable storage conditions .
  • Light stress testing : Use ICH Q1B guidelines to assess photostability under UV and visible light .

Q. What analytical methods are critical for detecting impurities in this compound?

  • HPLC-MS/MS : Detects trace impurities (<0.1%) using reverse-phase columns (C18) and electrospray ionization .
  • ICP-OES : Quantifies heavy metal residues (e.g., Pd from catalytic steps) to meet ICH Q3D guidelines .
  • NMR spiking experiments : Identify unknown impurities by comparing spectra with spiked reference standards .

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